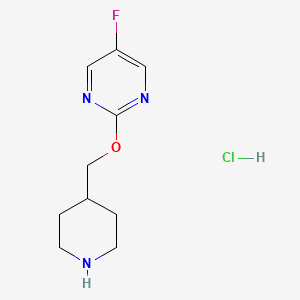

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIUOWAFDRJDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=N2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoropyrimidine with piperidin-4-ylmethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve cost-effective and efficient production .

Chemical Reactions Analysis

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:

5-Fluoropyrimidine: A precursor in the synthesis of the target compound.

2-(Piperidin-4-ylmethoxy)pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

5-Fluoro-2-(piperidin-4-ylmethoxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which can modulate cellular processes.

The chemical structure of this compound includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety, which contributes to its biological activity. The hydrochloride form enhances its solubility in biological systems, facilitating its use in various assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways:

- Enzyme Inhibition : Preliminary data indicate that it may inhibit enzymes related to nucleotide metabolism, impacting cell proliferation and survival.

- Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially influencing pathways associated with cancer and immune responses.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), demonstrating IC50 values ranging from 1.75 μM to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 1.75 - 9.46 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Mechanistic Insights

Further mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase 9, which is crucial for the intrinsic apoptotic pathway .

Safety Profile

In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Study on L1210 Mouse Leukemia Cells :

- Pyrimidine-Based Drug Development :

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes, starting with the formation of the pyrimidine core. A common approach includes:

- Condensation reactions between fluorinated pyrimidine precursors and piperidine derivatives under acidic or basic conditions (e.g., HCl catalysis) .

- Etherification : Introducing the piperidin-4-ylmethoxy group via nucleophilic substitution, often using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Salt formation : Hydrochloride salt precipitation via HCl gas or aqueous HCl .

Q. Key variables affecting yield :

- Temperature (optimized at 80–100°C for condensation), solvent polarity, and stoichiometric ratios of reagents.

- Analytical validation via HPLC (purity >98%) and NMR (to confirm substitution patterns) .

Q. How does the structural configuration of this compound influence its reactivity and biological activity?

Methodological Answer: The compound’s structure combines a fluorinated pyrimidine ring (electron-withdrawing) and a piperidine moiety (basic, nitrogen-rich), enabling dual functionality:

- Pyrimidine core : The 5-fluoro group enhances metabolic stability and binding to enzymes (e.g., kinases) via halogen bonding .

- Piperidin-4-ylmethoxy linker : Provides conformational flexibility for target engagement, as seen in CNS-active analogs .

Q. Analytical techniques for structural validation :

- X-ray crystallography or 2D NMR (e.g., NOESY) to confirm spatial arrangement.

- DFT calculations to model electronic effects of fluorine substitution .

Q. What are the primary applications of this compound in early-stage drug discovery?

Methodological Answer:

- Medicinal chemistry : Serves as a building block for kinase inhibitors or GPCR modulators due to its dual pharmacophoric elements .

- Proteomics : Used in affinity chromatography to isolate proteins interacting with fluorinated heterocycles .

- Biological assays : Screened in vitro for cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity profiling against off-target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:

- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays .

- Batch analysis : Compare HPLC chromatograms and LC-MS data across synthetic batches to rule out byproducts (e.g., dehalogenated impurities) .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify trends in substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

- ADMET prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate solubility, logP, and blood-brain barrier penetration .

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

- Docking studies : Employ AutoDock Vina or Glide to prioritize derivatives with optimized binding to targets (e.g., EGFR or serotonin receptors) .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) during piperidine ring formation to control stereochemistry .

- Flow chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions during pyrimidine functionalization .

- In-line analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediate purity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound, highlighting pathway dependencies .

- Metabolomics : Track changes in cellular metabolites via HRMAS-NMR or GC-MS after treatment to map downstream effects .

Comparative Structural Analysis Table

| Compound Name | Key Structural Features | Biological Activity Insights | Reference |

|---|---|---|---|

| 5-Chloro-2-(piperidin-4-yl)pyrimidine HCl | Chloro substituent on pyrimidine | Higher kinase inhibition potency | |

| 4-(3-Fluorophenyl)pyrimidine derivatives | Fluorophenyl moiety | Enhanced CNS penetration | |

| Thiazolopyrimidine analogs | Thiazole-fused pyrimidine core | Antitumor activity in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.